

Application Notes and Protocols: Rhenium(III) Chloride in Catalytic Reforming Processes

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Compound of Interest

Compound Name: Rhenium(III) chloride

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Introduction

Catalytic reforming is a cornerstone process in the petroleum refining industry, aimed at upgrading low-octane naphtha into high-octane gasoline blending components, aromatic hydrocarbons, and hydrogen. The catalysts employed are typically bifunctional, possessing both a metal function for hydrogenation-dehydrogenation reactions and an acidic function for isomerization and cyclization reactions. Modern reforming catalysts are predominantly bimetallic, with platinum and rhenium supported on a high-surface-area alumina carrier.^{[1][2]} While precursors like perrhenic acid and ammonium perrhenate are commonly used for introducing rhenium, this document details the application and theoretical protocols for the use of **Rhenium(III) chloride** as the rhenium precursor in the synthesis of these crucial catalysts.

Rhenium plays a vital role in enhancing catalyst stability by mitigating coke formation, thereby extending the operational lifetime of the catalyst.^[3] The presence of chloride is also critical as it helps maintain the acidity of the alumina support, which is essential for the desired isomerization and cyclization reactions.^{[3][4]}

Data Presentation

Table 1: Typical Composition of Pt-Re/Al₂O₃ Catalysts

Component	Weight Percentage (%)	Molar Ratio (Re/Pt)	Reference
Platinum (Pt)	0.2 - 0.6	1:1 to 4:1	[5][6]
Rhenium (Re)	0.2 - 1.0	[5][6]	
Chloride (Cl)	0.8 - 1.5	[3]	
Sulfur (S)	0.05 - 0.15 (after presulfiding)	[3]	
Alumina (γ -Al ₂ O ₃)	Balance	[1]	

Table 2: Typical Operating Conditions for Catalytic Reforming

Parameter	Value	Unit	Reference
Temperature	480 - 525	°C	[1]
Pressure	3 - 35	atm	[7]
Liquid Hourly Space Velocity (LHSV)	1 - 3	h ⁻¹	[1]
Hydrogen-to-Hydrocarbon Molar Ratio	3:1 - 10:1	[7]	

Experimental Protocols

Note: The use of **Rhenium(III) chloride** as a precursor for reforming catalysts is not widely documented in industrial practice. The following protocol is an adaptation of the well-established incipient wetness impregnation method, tailored for the use of **Rhenium(III) chloride**.

Protocol 1: Preparation of Pt-Re/ γ -Al₂O₃ Catalyst using Rhenium(III) Chloride

1. Support Preparation:

- Begin with commercially available γ -alumina pellets or extrudates with a high surface area (typically 180-250 m²/g).
- Calcine the alumina support at 500-600 °C for 3-4 hours to remove any adsorbed moisture and organic impurities.

2. Impregnation Solution Preparation:

- **Platinum Solution:** Prepare an aqueous solution of chloroplatinic acid (H₂PtCl₆). The concentration should be calculated to achieve the desired platinum loading (e.g., 0.3 wt%).
- **Rhenium Solution:** **Rhenium(III) chloride** has limited solubility in water. Prepare a solution of **Rhenium(III) chloride** (ReCl₃) in a suitable solvent. A co-solvent system of dilute hydrochloric acid and isopropanol can be effective. The concentration should be calculated to achieve the desired rhenium loading (e.g., 0.6 wt%).
- **Co-impregnation Solution:** For co-impregnation, carefully mix the platinum and rhenium solutions. The total volume of the final solution should be equal to the total pore volume of the alumina support to be impregnated (incipient wetness).

3. Impregnation:

- Add the impregnation solution to the dried alumina support dropwise and with constant mixing to ensure uniform distribution.
- Allow the impregnated support to stand for 12-24 hours in a sealed container to allow for the diffusion of the metal precursors into the pores.

4. Drying:

- Dry the impregnated catalyst in an oven at 110-120 °C for 12 hours to remove the solvent.

5. Calcination:

- Calcine the dried catalyst in a stream of dry air. The temperature should be ramped up slowly (e.g., 2 °C/min) to 500-530 °C and held for 3-4 hours. This step converts the metal

precursors to their oxide forms and helps to anchor them to the support.

6. Reduction:

- Reduce the calcined catalyst in a stream of dry hydrogen. The temperature should be ramped up to 450-500 °C and held for 2-4 hours. This step reduces the metal oxides to their metallic states, forming the active Pt-Re bimetallic particles.

7. Presulfiding:

- Before exposure to the naphtha feed, the reduced catalyst must be presulfided. This is typically done by passing a stream of hydrogen containing a low concentration of a sulfur compound (e.g., hydrogen sulfide or dimethyl disulfide) over the catalyst bed at a controlled temperature. This step moderates the hydrogenolysis activity of the catalyst.

Protocol 2: Catalytic Reforming of Naphtha

1. Reactor Setup:

- A fixed-bed reactor is typically used for laboratory-scale catalytic reforming studies.
- Load the prepared Pt-Re/ γ -Al₂O₃ catalyst into the reactor.

2. Catalyst Activation:

- If not already done, reduce and presulfide the catalyst in-situ as described in Protocol 1.

3. Reforming Reaction:

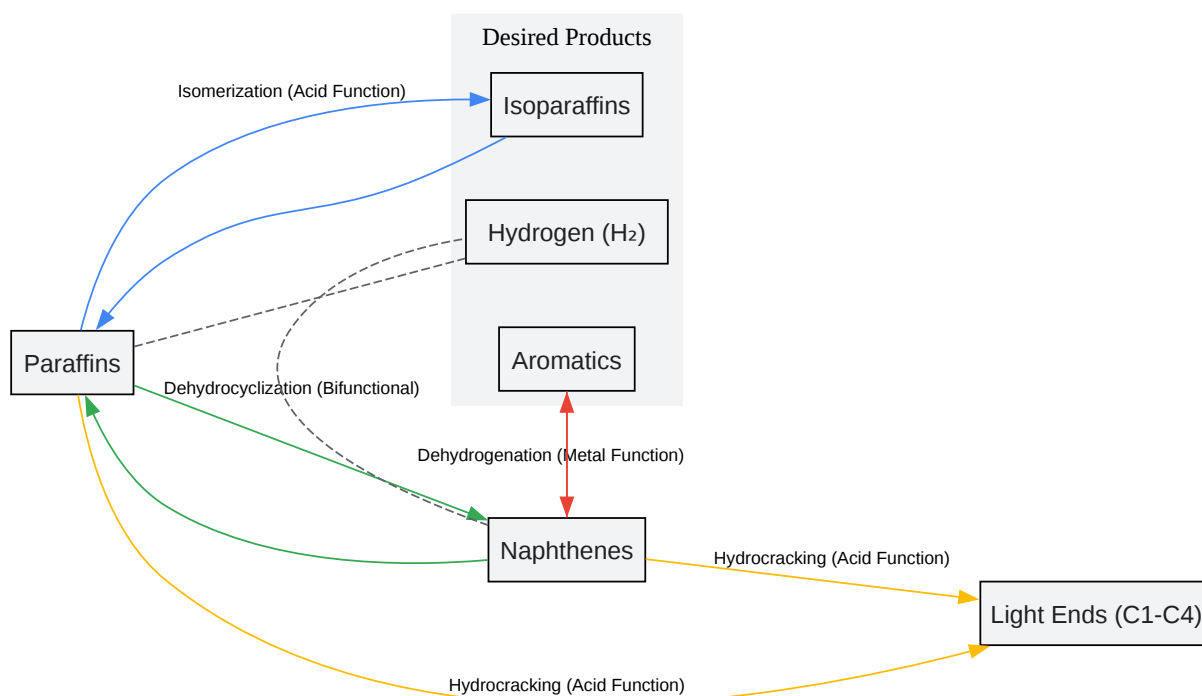
- Introduce a pre-heated stream of desulfurized naphtha and hydrogen at the desired molar ratio into the reactor.
- Maintain the reactor at the desired temperature and pressure (refer to Table 2 for typical conditions).
- The reaction is endothermic, so a temperature gradient will be observed across the catalyst bed. In industrial settings, multiple reactors with inter-stage heaters are used.^[1]

4. Product Analysis:

- The reactor effluent is cooled to separate the liquid and gas products.
- The liquid product (reformate) is analyzed by gas chromatography (GC) to determine its composition, including the content of paraffins, isoparaffins, naphthenes, and aromatics (PINA analysis). The octane number can be calculated from the composition.
- The gas product is analyzed by GC to determine the hydrogen and light hydrocarbon content.

Mandatory Visualizations

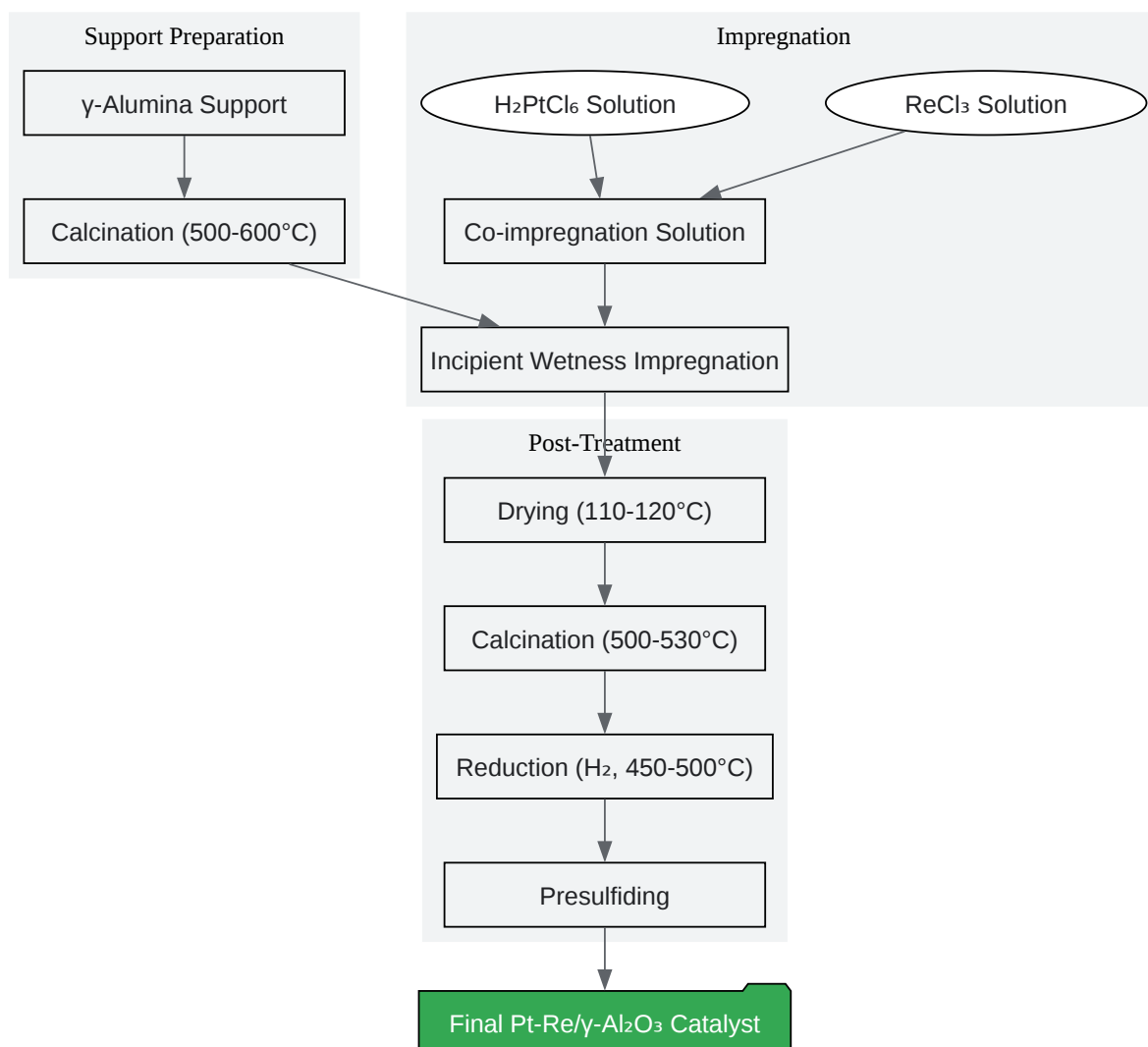
Catalytic Reforming Reaction Network



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Caption: Reaction network in catalytic reforming.

Catalyst Preparation Workflow



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Caption: Workflow for Pt-Re/ γ -Al₂O₃ catalyst preparation.

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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. US5198404A - Platinum-rhenium catalyst - Google Patents [patents.google.com]
- 6. US4356081A - Catalytic reforming with rhenium-platinum catalyst containing more rhenium than platinum - Google Patents [patents.google.com]
- 7. ijcea.org [ijcea.org]
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